Dual-Target Enzyme Inhibition Profile: Selective Aminopeptidase N (APN) Binding with HDAC Inactivity Versus Pan-HDAC Adamantane Probes
In a direct head-to-head enzyme panel screen, 2-adamantanyl-2-(2-phenoxyacetylamino)acetic acid (ChEMBL ID CHEMBL3765179, BindingDB ID BDBM50144928) demonstrated potent inhibition of porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 230 nM, while displaying no measurable inhibition of HDAC1/HDAC2 (IC50 >100,000 nM) [1]. This selectivity profile contrasts with adamantane-bearing pan-HDAC inhibitors (e.g., biphenylacrylohydroxamic acid-based series) which typically exhibit HDAC1 IC50 values in the sub-micromolar range (often 0.1–5 μM), though systematic APN counter-screening data for these comparators are lacking [2]. The selectivity window (APN IC50 230 nM vs. HDAC1/2 IC50 >100,000 nM) represents a >430-fold discrimination, which is notable for chemoproteomic probe development targeting the APN/CD13 axis without confounding HDAC-mediated transcriptional effects.
| Evidence Dimension | Target engagement – IC50 (nM) against APN and HDAC1/2 enzymes |
|---|---|
| Target Compound Data | APN IC50 = 230 nM; HDAC1/2 IC50 >100,000 nM |
| Comparator Or Baseline | Adamantane-containing pan-HDAC inhibitors (biphenylacrylohydroxamic acid class): HDAC1 IC50 range 0.1–5 μM (100–5,000 nM); APN data not systematically reported |
| Quantified Difference | >430-fold selectivity for APN over HDAC1/2 for the target compound; comparator class typically lacks APN selectivity data entirely |
| Conditions | APN assay: porcine kidney microsomes, preincubation 5 min, substrate L-leu-p-nitroanilide, detection by plate reader; HDAC assay: human HeLa cell nuclear extract, preincubation 5 min, substrate Boc-Lys(acetyl)-AMC, 30 min incubation |
Why This Matters
This selectivity profile enables APN/CD13-focused chemical biology studies without HDAC class interference, a capability not offered by multi-target adamantane HDAC probes, directly influencing procurement for target-deconvolution and assay-development workflows.
- [1] BindingDB. BDBM50144928 (CHEMBL3765179). Affinity Data: APN IC50 = 230 nM (porcine kidney microsomes); HDAC1/2 IC50 >1.00E+5 nM (human HeLa nuclear extract). View Source
- [2] Linciano P, et al. Influence of the adamantyl moiety on the activity of biphenylacrylohydroxamic acid-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(7):1681-1684. Reports adamantyl-bearing HDAC inhibitors with HDAC1 IC50 values in sub-micromolar range. View Source
